molecular formula C11H16ClNO2 B2376774 Methyl 3-amino-3-(4-methylphenyl)propanoate hydrochloride CAS No. 101207-50-5

Methyl 3-amino-3-(4-methylphenyl)propanoate hydrochloride

Cat. No. B2376774
CAS RN: 101207-50-5
M. Wt: 229.7
InChI Key: VUDNJAZNBRXDQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 3-amino-3-(4-methylphenyl)propanoate hydrochloride” is a chemical compound with the molecular formula C11H15NO2•HCl . It has a molecular weight of 229.7 . This compound is typically in the form of a powder .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H15NO2.ClH/c1-8-3-5-9(6-4-8)10(12)7-11(13)14-2;/h3-6,10H,7,12H2,1-2H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“Methyl 3-amino-3-(4-methylphenyl)propanoate hydrochloride” is a powder . It has a melting point range of 148-150°C . The compound should be stored at room temperature .

Scientific Research Applications

Synthetic Routes and Derivative Formation

  • The compound has been used in synthesizing various derivatives, such as 3-(phenylsulfonimidoyl)propanoate derivatives, demonstrating its versatility in organic synthesis. These derivatives exhibit unique conformational properties and potential for further chemical modifications (Tye & Skinner, 2002).

Biocatalysis in Drug Research

  • It serves as a critical intermediate in the biocatalytic production of S-3-amino-3-phenylpropionic acid (S-APA), an important pharmaceutical component. The research highlights its role in chiral catalysis and enantioselective synthesis, crucial for drug development (Li et al., 2013).

Asymmetric Synthesis of Pharmaceuticals

  • Its involvement in the asymmetric synthesis of pharmaceutical compounds, like (S)-esmolol, highlights its significance in the production of enantiopure drugs, which are essential for effective and safe pharmaceuticals (Narsaiah & Kumar, 2011).

Enantioseparation Techniques

  • The compound has been used in the study of enantioseparation of similar molecules, illustrating its role in developing methods for purifying chiral compounds. This is crucial in the pharmaceutical industry where the separation of enantiomers can significantly impact drug efficacy and safety (Jin et al., 2020).

Antitumor and Antimicrobial Research

  • Research on derivatives of this compound has demonstrated promising antitumor and antimicrobial properties. These findings open pathways for developing new therapeutic agents based on its structure (Isakhanyan et al., 2016); (Mickevičienė et al., 2015).

Uterine Relaxant Potential

  • Its derivatives have been investigated for their potential as uterine relaxants, highlighting its relevance in medical research, particularly in obstetrics and gynecology (Viswanathan et al., 2005).

Antioxidant Properties

  • Derivatives of this compound have shown high antioxidant activities, indicating its potential use in combatting oxidative stress-related diseases (Kushnir et al., 2015).

Corrosion Inhibition

  • The compound has been used in the synthesis of corrosion inhibitors, demonstrating its application in industrial processes, such as in the protection of metals against corrosion (Gupta et al., 2017).

Polymorphism in Pharmaceuticals

  • Studies on its polymorphic forms provide valuable insights into the physical and chemical properties that can affect pharmaceutical formulation and stability (Vogt et al., 2013).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause harm to health . The hazard statements associated with it are H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding contact with skin, eyes, or clothing, and avoiding ingestion and inhalation .

properties

IUPAC Name

methyl 3-amino-3-(4-methylphenyl)propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2.ClH/c1-8-3-5-9(6-4-8)10(12)7-11(13)14-2;/h3-6,10H,7,12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUDNJAZNBRXDQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CC(=O)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-amino-3-(4-methylphenyl)propanoate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.